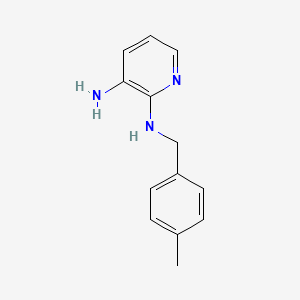

N2-(4-Methylbenzyl)pyridine-2,3-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-N-[(4-methylphenyl)methyl]pyridine-2,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3/c1-10-4-6-11(7-5-10)9-16-13-12(14)3-2-8-15-13/h2-8H,9,14H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJJJTJVWRAYFLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC2=C(C=CC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Catalytic Applications of N2 4 Methylbenzyl Pyridine 2,3 Diamine Metal Complexes

Role in Asymmetric Catalysis

The inherent chirality and chelating properties of N2-(4-Methylbenzyl)pyridine-2,3-diamine make its metal complexes prime candidates for asymmetric catalysis, where the creation of a single enantiomer of a chiral product is desired. The bidentate nature of the pyridine-2,3-diamine core allows for the formation of stable chiral metal complexes that can effectively transfer stereochemical information to a substrate.

Enantioselective hydrogenation, the addition of hydrogen across a double bond to create a stereocenter, is a cornerstone of asymmetric catalysis. Ruthenium complexes featuring chiral ligands are particularly effective for the hydrogenation of various unsaturated compounds. For instance, Ru-catalyzed enantioselective hydrogenation of 2-pyridyl-substituted alkenes has been shown to proceed with high efficiency and enantioselectivity. acs.orgnih.gov In such systems, the pyridine (B92270) nitrogen of the substrate is thought to play a crucial role in coordinating to the metal center, thereby positioning the alkene for a stereoselective hydrogen attack. nih.gov

A metal complex of this compound would be expected to form a robust catalyst for similar transformations. The pyridine nitrogen and the adjacent amino group would chelate the metal, while the chiral environment created by the 4-methylbenzyl group would direct the enantioselectivity of the hydrogenation. Kinetic and spectroscopic studies on related Ru-catalyzed systems suggest that the addition of H₂ is often the rate-determining step, while the insertion of the alkene into the metal-hydride bond determines the product's stereochemistry. nih.gov

Table 1: Representative Results for Ru-Catalyzed Asymmetric Hydrogenation of Pyridyl-Substituted Alkenes Note: This table is based on data for analogous systems to illustrate typical performance.

| Substrate | Catalyst System | Enantiomeric Excess (ee) | Reference |

| 2-Pyridyl substituted pyridine-pyrroline | Ru-DTBM-segphos | >95% | nih.gov |

| Trisubstituted olefins | Ru-based catalysts | High | acs.org |

The formation of carbon-carbon bonds in an enantioselective manner is a fundamental challenge in organic synthesis. Chiral diamine ligands complexed with metals like copper have emerged as powerful catalysts for these transformations.

Henry Reaction: The Henry reaction, or nitroaldol reaction, is a base-catalyzed C-C bond-forming reaction between a nitroalkane and an aldehyde or ketone. organic-chemistry.org Asymmetric versions of this reaction are highly valuable for producing chiral β-nitroalcohols, which are precursors to important pharmaceuticals. beilstein-journals.orgnih.gov Copper(II) complexes of chiral diamines have been shown to be highly efficient catalysts for the asymmetric Henry reaction, affording products with excellent enantiomeric excess (often >90% ee). organic-chemistry.org A complex of Cu(II) with this compound would be anticipated to catalyze this reaction effectively. The Lewis acidic copper center would activate the aldehyde, while the basic amino group of the ligand could assist in the deprotonation of the nitroalkane, all within a chiral environment to control the stereochemical outcome. Studies on similar systems indicate that the choice of solvent and the nature of the counter-ion can significantly influence the reaction's yield and enantioselectivity. organic-chemistry.orgnih.gov

Asymmetric Alkylation: The Tsuji-Trost allylic alkylation is another key C-C bond-forming reaction. Chiral pyridine-containing diamine ligands have been successfully employed in this reaction. mdpi.com The stereochemical outcome is generally dictated by the nucleophilic attack on the η³-allylic intermediate, which is coordinated to the metal center. The chiral ligand framework directs the approach of the nucleophile to one of the two allylic carbons, leading to an enantiomerically enriched product. mdpi.com It is plausible that a palladium or iridium complex of this compound could serve as an effective catalyst for asymmetric allylic alkylation, with the pyridine and diamine moieties providing the necessary coordination and the chiral benzyl (B1604629) group inducing asymmetry.

Table 2: Performance of Chiral Diamine-Copper Complexes in the Asymmetric Henry Reaction Note: This table is based on data for analogous systems.

| Aldehyde Substrate | Ligand Type | Catalyst | Yield | Enantiomeric Excess (ee) | Reference |

| Various Aromatic | Chiral Diamine (diphenylethylenediamine-based) | Cu(OAc)₂ | High | >90% (up to 99%) | organic-chemistry.org |

| Various | Chiral Diamine (pyrrolidine-based) | Cu(II) Complex | up to 98% | up to 77% | nih.gov |

| Isatin-derived | Chiral Diamine (cyclohexanediamine-based) | Cu(II) Complex | up to 84% | up to 99% | researchgate.net |

Direct C-H activation and functionalization represent a highly atom-economical approach to constructing complex molecules. rsc.org Pyridine-containing molecules are often used as directing groups in these reactions, where the nitrogen atom coordinates to the metal catalyst and directs it to activate a specific C-H bond. acs.orgrsc.org

Ruthenium-catalyzed direct arylation of benzylic sp³ carbons has been achieved using N-substituted 3-methylpyrid-2-yl directing groups. acs.org A study on this reaction synthesized and utilized N-(4-Methylbenzyl)-3-phenylpyridin-2-amine, a close structural analog of the ligand . acs.org Computational studies in this work revealed that the substituent on the pyridine ring favors a substrate conformation that brings the benzylic C-H bond into close proximity with the metal center, facilitating its cleavage. acs.org A metal complex of this compound would likely operate via a similar mechanism, where the pyridine nitrogen directs the catalytic metal to a nearby C-H bond, enabling its functionalization.

Computational and Theoretical Studies on N2 4 Methylbenzyl Pyridine 2,3 Diamine Systems

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can predict a wide range of properties for N2-(4-Methylbenzyl)pyridine-2,3-diamine, from its three-dimensional shape to its electronic behavior and spectroscopic characteristics.

The electronic structure of a molecule governs its reactivity, stability, and optical properties. DFT calculations are instrumental in analyzing the distribution of electrons and the energies of molecular orbitals.

HOMO-LUMO Energy Gaps: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. For pyridine-based systems, DFT calculations are frequently used to determine these values, which correlate with the molecule's ability to participate in charge-transfer interactions. researchgate.netmdpi.com

Charge Density Distribution: DFT can be used to compute molecular electrostatic potential (MEP) maps, which illustrate the charge distribution across a molecule. researchgate.net These maps reveal electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the nitrogen atoms of the pyridine (B92270) ring and the diamine groups are expected to be electron-rich sites, while the hydrogen atoms of the amine groups would be electron-poor. This information is critical for predicting sites of protonation, hydrogen bonding, and interaction with other molecules.

Table 1: Illustrative Electronic Properties Calculated via DFT

| Property | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability. |

| Mulliken Charges | Calculated partial charges on individual atoms. | Helps identify reactive sites and understand bonding. |

The this compound molecule possesses rotational freedom around its single bonds, leading to various possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable (lowest energy) conformers.

DFT calculations can determine the relative energies of different conformers by optimizing their geometries. For this molecule, key considerations would include the dihedral angles defining the orientation of the 4-methylbenzyl group relative to the pyridine-2,3-diamine core. Intramolecular hydrogen bonding, for instance between the amine hydrogens and the pyridine nitrogen, can significantly influence conformational preference and stability. nih.gov By comparing the energies of various optimized structures, the global minimum energy conformation can be identified, representing the most probable structure of the molecule under given conditions.

Computational methods can predict spectroscopic data, which serves as a powerful complement to experimental measurements for structure elucidation. DFT calculations are particularly effective at predicting vibrational frequencies for infrared (IR) and Raman spectroscopy.

By calculating the second derivatives of the energy with respect to atomic positions, a set of normal vibrational modes and their corresponding frequencies can be obtained. researchgate.net For this compound, these calculations would predict characteristic frequencies for:

Pyridine ring modes: Including ring breathing and stretching vibrations. The formation of complexes or substituent effects can cause significant shifts in these modes. nih.gov

N-H stretching and bending modes: Associated with the diamine groups.

C-H stretching modes: For both the aromatic rings and the methyl group.

C-N stretching modes: Related to the bonds between the pyridine ring and the amine groups.

These predicted spectra can be compared with experimental results to confirm the molecular structure. The interaction of the molecule with its environment, such as through adsorption on a surface, can lead to measurable shifts in these vibrational frequencies, providing insight into intermolecular forces. berkeley.edu

Table 2: Examples of Predicted Vibrational Modes for Pyridine-based Systems

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

|---|---|---|

| Pyridine Ring Breathing (ν₁) | ~990 - 1030 | Symmetric expansion and contraction of the pyridine ring. nih.gov |

| C=N/C=C Stretching | ~1450 - 1615 | Stretching vibrations within the pyridine ring. researchgate.net |

| N-H Stretching | ~3300 - 3500 | Stretching of the amine N-H bonds. |

| C-H Wagging | ~700 - 900 | Out-of-plane bending of C-H bonds on the aromatic rings. nih.gov |

Elucidation of Reaction Mechanisms via Computational Modeling

Beyond static properties, computational modeling is a vital tool for exploring the dynamics of chemical reactions, including identifying pathways, transition states, and the factors that control reaction rates.

If this compound or its metal complexes participate in catalytic cycles, computational modeling can map out the entire reaction pathway. This involves:

Identifying Intermediates: Locating all stable species along the reaction coordinate.

Locating Transition States (TS): Finding the highest energy point connecting reactants and products (or intermediates). The structure of the TS provides insight into the bond-making and bond-breaking processes.

Calculating Activation Energy Barriers: The energy difference between the reactants and the transition state determines the reaction rate. A higher energy barrier corresponds to a slower reaction.

This analysis provides a step-by-step understanding of the catalytic mechanism, which is essential for optimizing reaction conditions or designing more efficient catalysts.

The Kinetic Isotope Effect (KIE) is a phenomenon where substituting an atom in a molecule with one of its heavier isotopes leads to a change in the reaction rate. princeton.edu It is a powerful experimental and theoretical tool for determining the rate-determining step of a reaction and probing the structure of the transition state. princeton.edu

Computational modeling can predict KIEs by calculating the vibrational frequencies for both the normal and isotopically substituted molecules at the ground state and the transition state. The difference in zero-point vibrational energies between the isotopomers is the primary origin of the KIE. princeton.edu For a reaction involving this compound where a C-H or N-H bond is broken in the rate-determining step, substituting hydrogen with deuterium (a heavy isotope) would be expected to produce a significant "primary" KIE. This computational approach allows for the validation of proposed reaction mechanisms by comparing predicted KIE values with experimental data. nih.gov

Ligand-Metal Interaction Energetics and Bonding Analysis

The interaction between a ligand, such as this compound, and a metal center is a complex interplay of various energetic contributions. Computational and theoretical chemistry provide powerful tools to dissect these interactions, offering insights into the stability, reactivity, and catalytic potential of the resulting metal complexes. Methodologies like Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO) analysis, and Energy Decomposition Analysis (EDA) are instrumental in characterizing the nature of the bonds formed between the ligand and the metal.

Nature of Dative Bonds and Covalent Contributions in Complexes

The coordination of the this compound ligand to a metal center occurs primarily through the nitrogen atoms of the pyridine ring and the diamine group, forming dative bonds. These bonds are often described as a donation of electron density from a ligand-centered orbital (a lone pair on nitrogen) to a vacant metal-centered orbital. However, the nature of these interactions is rarely purely electrostatic and often involves a significant degree of covalency through orbital mixing.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis:

QTAIM provides a rigorous method for analyzing the electron density distribution in a molecule to characterize chemical bonds. The properties of the electron density (ρ) at the bond critical point (BCP) between the metal and the coordinating nitrogen atom reveal the nature of the interaction.

Electron Density (ρ(r)) : A higher value of ρ(r) at the BCP indicates a greater accumulation of electron density, which is characteristic of a stronger interaction.

Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a shared-shell interaction, typical of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) indicates a closed-shell interaction, characteristic of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region. For dative bonds in transition metal complexes, the values are often small and positive or even negative, suggesting a contribution of both ionic and covalent character. acs.orgacs.org

Below is a table of representative QTAIM data for metal-nitrogen bonds in analogous pyridine-containing complexes.

| Complex Fragment | M-N Bond Length (Å) | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | Bond Character |

|---|---|---|---|---|

| [Fe(II)-Pyridine] | 2.25 | 0.075 | 0.25 | Predominantly Closed-Shell |

| [Cu(II)-Pyridine] | 2.05 | 0.102 | 0.31 | Predominantly Closed-Shell |

| [Zn(II)-Pyridine] | 2.15 | 0.081 | 0.28 | Predominantly Closed-Shell |

| [Ru(II)-Pyridine] | 2.10 | 0.095 | -0.05 | Significant Covalent Character |

Natural Bond Orbital (NBO) Analysis:

NBO analysis provides a localized, Lewis-like description of bonding. It allows for the quantification of donor-acceptor interactions through second-order perturbation theory. The stabilization energy, E(2), associated with the delocalization of electron density from a donor NBO (e.g., the lone pair of a nitrogen atom) to an acceptor NBO (e.g., a vacant metal d-orbital) is a direct measure of the strength of the dative bond and its covalent character. nih.gov

The table below presents hypothetical NBO analysis data for the interaction between a pyridine-like nitrogen lone pair (LP(N)) and a generic transition metal's vacant d-orbital (LP*(M)).

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) | LP* (M) | 45.5 | σ-Donation (Dative Bond) |

| LP (M) | π* (Pyridine Ring) | 5.2 | π-Backbonding |

Energy Decomposition Analysis (EDA):

EDA partitions the total interaction energy between the ligand and the metal into physically meaningful components:

Electrostatic Interaction (ΔE_elstat) : The classical electrostatic attraction between the unperturbed charge distributions of the metal and the ligand.

Pauli Repulsion (ΔE_Pauli) : The destabilizing interaction arising from the overlap of filled orbitals.

Orbital Interaction (ΔE_orb) : The stabilizing interaction from the mixing of occupied and unoccupied orbitals, which includes donation and back-donation. researchgate.net

A representative EDA for a generic [M-Pyridine] interaction is shown below.

| Energy Component | Energy (kcal/mol) | Percentage of Attraction |

|---|---|---|

| ΔE_elstat | -90.5 | 55% |

| ΔE_Pauli | 105.2 | - |

| ΔE_orb | -74.8 | 45% |

| Total Interaction Energy (ΔE_int) | -60.1 | 100% |

Noncovalent Interactions in Catalyst Design and Substrate Recognition

In the context of catalysis, the this compound ligand offers several features that can engage in noncovalent interactions, which are crucial for catalyst stability, substrate binding, and the control of stereoselectivity. nih.govbohrium.com The 4-methylbenzyl group and the pyridine ring are particularly important in this regard.

π-π Stacking: The aromatic rings of the pyridine and the benzyl (B1604629) group can participate in π-π stacking interactions with aromatic substrates or other components of the catalytic system. researchgate.netrsc.orgresearchgate.net These interactions are generally attractive and can help to pre-organize the substrate in the vicinity of the metal's active site, thereby lowering the activation energy of the reaction. repec.orgresearchgate.net The strength and geometry of these interactions can be tuned by modifying the electronic properties of the aromatic rings. nih.gov

C-H···π Interactions: The C-H bonds of the methyl group and the benzyl moiety can act as donors for C-H···π interactions with the electron-rich π-system of a substrate. These interactions, although weaker than hydrogen bonds, are directional and can play a significant role in orienting the substrate for a specific reaction pathway, thus influencing selectivity.

The strategic placement of aromatic and aliphatic groups in a ligand scaffold, as seen in this compound, is a key design element in modern catalysis. By creating a well-defined secondary coordination sphere through these noncovalent interactions, it is possible to create a microenvironment around the metal center that facilitates specific substrate recognition and enhances catalytic efficiency. nih.govbohrium.com

The following table provides examples of how noncovalent interactions involving pyridine-like ligands can influence catalytic processes.

| Catalytic System Component | Noncovalent Interaction Type | Effect on Catalysis |

|---|---|---|

| Substituted Pyridine Ligand | π-π Stacking with Substrate | Enhanced substrate binding and pre-organization |

| Benzyl Group on Ligand | C-H···π Interaction with Substrate | Control of substrate orientation and stereoselectivity |

| Co-catalyst/Additive | π-π Stacking with Ligand | Stabilization of the active catalytic species |

Structural Modifications and Derivatization Strategies of Pyridine 2,3 Diamines

Synthesis of Analogous Pyridine-2,3-diamine Derivatives

The synthesis of derivatives based on the pyridine-2,3-diamine core can be achieved through several strategic approaches, primarily involving substitution at the nitrogen atoms or by using the diamine functionality to construct fused ring systems.

The amino groups of pyridine-2,3-diamine are nucleophilic and can react with various electrophiles to yield N-substituted derivatives. The synthesis of these analogues can be controlled to achieve mono- or di-substitution. For instance, the reaction of 2,3-diaminopyridine (B105623) with aldehydes can be directed. Under mild acidic conditions, regioselective condensation can occur, leading to the formation of imino-pyridine derivatives. arkat-usa.org An example is the reaction of 2,3-diamino-5-bromopyridine (B182523) with substituted benzaldehydes, which yields 2-amino-5-bromo-3-(benzylimino)pyridine compounds. arkat-usa.org

Further reduction of these imines, for example with sodium cyanoborohydride, can produce the corresponding N-substituted diamine derivatives. arkat-usa.org The synthesis of N-aryl pyrimidin-2-amines can also be accomplished through methods like the Buchwald-Hartwig amination protocol, showcasing a versatile route to N-substituted compounds. mdpi.com The alkylation of related heterocyclic systems derived from diaminopyridines, such as imidazo[4,5-b]pyridines, often results in a mixture of regioisomers, for instance at the N3 and N4 positions. mdpi.com

The vicinal diamine arrangement in pyridine-2,3-diamine is an ideal precursor for the synthesis of fused heterocyclic systems through cyclocondensation reactions.

Imidazo[4,5-b]pyridines: These compounds, also known as 4-azabenzimidazoles, are readily prepared by reacting 2,3-diaminopyridine with aldehydes or carboxylic acids and their derivatives. mdpi.comnih.gov The reaction with aldehydes, often promoted by an oxidizing agent like diiodide or in the presence of a catalyst, leads to the formation of the imidazole (B134444) ring fused to the pyridine (B92270) core. mdpi.comscispace.com For example, 5-bromo-2,3-diaminopyridine can be condensed with benzaldehyde (B42025) to form 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. mdpi.com One-step synthesis from 2-nitro-3-aminopyridine and aldehydes or ketones via reductive cyclization is also an effective method. mdpi.com

Pyrido[2,3-d]pyrimidines: This class of compounds is of significant interest due to its structural similarity to DNA bases. nih.gov Synthetic strategies can involve building the pyrimidine (B1678525) ring onto a pre-existing pyridine or constructing the pyridine ring onto a pyrimidine precursor. nih.gov A common method involves the reaction of 2-aminonicotinic acid derivatives with cyanates or cyanamides. Another approach starts from substituted pyrimidines, which undergo intramolecular cyclization to form the fused pyridopyrimidine system. nih.gov For instance, 2,4-diamino-5-cyanopyrimidine can be used as a starting material, where reduction of the cyano group followed by cyclization yields the pyrido[2,3-d]pyrimidine (B1209978) core. mdpi.com

| Fused System | Precursor | Reagent/Condition | Key Features | Reference |

|---|---|---|---|---|

| Imidazo[4,5-b]pyridine | Pyridine-2,3-diamine | Aldehydes or Carboxylic Acids | Cyclocondensation reaction. Can be catalyzed or proceed via reductive cyclization from a nitro-amino precursor. | mdpi.commdpi.com |

| Imidazo[4,5-b]pyridine | 5-Bromo-2,3-diaminopyridine | Benzaldehyde, I₂ | Forms 2-substituted, 6-bromo-imidazo[4,5-b]pyridines. | mdpi.com |

| Pyrido[2,3-d]pyrimidine | 2-Aminonicotinonitrile | Formamide | A classical synthesis route leading to 4-aminopyrido[2,3-d]pyrimidine. | mdpi.com |

| Pyrido[2,3-d]pyrimidine | Substituted Pyrimidine-4-amine | Palladium-catalyzed coupling followed by intramolecular cyclization. | Builds the pyridine ring onto a preformed pyrimidine scaffold. | nih.gov |

| Pyrido[2,3-d]pyrimidin-7(8H)-one | Pyrimidinone and Methyl Acrylate | Michael addition followed by oxidation and substitution. | Allows for a wide range of substituents at C2 and C4. | nih.gov |

Impact of Structural Changes on Ligand Properties and Reactivity

Modifications to the pyridine-2,3-diamine structure, either through N-substitution or incorporation into larger ring systems, have a profound impact on the resulting molecule's properties as a ligand. These changes can be rationally designed to tune the ligand for specific applications in coordination chemistry and catalysis.

The introduction of substituents onto the pyridine ring or the exocyclic amino groups directly alters the ligand's steric and electronic nature. nih.gov

Electronic Effects: The electronic properties of the pyridine ring can be systematically tuned by adding electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). nih.gov EDGs, such as methoxy (B1213986) (-OMe) or dimethylamino (-NMe₂), increase the electron density on the pyridine nitrogen and, consequently, on a coordinated metal center. nih.gov Conversely, EWGs like chloro (-Cl) or nitro (-NO₂) decrease the electron density. These changes can be quantified by techniques like cyclic voltammetry, where EDGs lead to more negative redox potentials for the metal complex, and EWGs cause a shift to more positive potentials. nih.gov The basicity of the pyridine nitrogen, as measured by pKa values, is a useful indicator of its donor capability and is strongly influenced by these substituents. nih.gov

Steric Effects: The size and placement of substituents create steric hindrance around the metal coordination site. Ortho-substituents on the pyridine ring or bulky groups on the N-aryl fragments of pyridylamido-type catalysts play a crucial role in determining stereoselectivity in polymerization reactions. mdpi.com This steric bulk can enforce a specific geometry on the coordinated substrate, favoring one reaction pathway over another. mdpi.com In some iron complexes, the flexibility of the pyridine(diimine) ligand allows it to adapt its conformation in response to the steric demands of other ligands in the coordination sphere. acs.org

| Substituent Type | Example Group | Effect on Pyridine Ligand | Impact on Metal Complex | Reference |

|---|---|---|---|---|

| Electron-Donating (EDG) | -NMe₂, -OMe | Increases electron density and basicity of pyridine nitrogen. | Shifts Fe(III)/Fe(II) redox couple to more negative potentials. | nih.gov |

| Electron-Withdrawing (EWG) | -Cl, -CN, -NO₂ | Decreases electron density and basicity of pyridine nitrogen. | Shifts Fe(III)/Fe(II) redox couple to more positive potentials. | nih.gov |

| Steric Bulk (ortho-position) | -iPr | Hinders approach to the metal center. | Can enhance stereoselectivity in catalysis by creating a chiral pocket. | mdpi.com |

| Bridging Atom | Si-bridge vs. C-bridge | Alters the metallacycle size and rigidity. | A Si-bridge can increase stereoselectivity in propene polymerization. | mdpi.com |

The modulation of steric and electronic profiles directly translates to the ability to tailor a ligand's coordination behavior and the performance of its metal complexes in catalysis. The choice of substituents on the pyridine ligand can influence reaction yields and selectivity. nih.govacs.org For example, in palladium-catalyzed reactions, an increase in the basicity of the pyridine ligand has been shown to correlate with higher reaction yields, although steric effects can also play a significant role. nih.govacs.org

In iron-catalyzed cycloaddition reactions, the ligand structure dictates the geometry of the intermediate metallacycle, which in turn determines the reaction's chemoselectivity. acs.org C₂ᵥ-symmetric pyridine(diimine) iron catalysts are highly selective for [2+2]-cycloaddition, whereas introducing Cₛ-symmetry by using different aryl and alkyl substituents leads to a mixture of cycloaddition and hydrovinylation products. acs.org This demonstrates how subtle changes in the ligand's steric and electronic environment can switch the catalytic outcome. acs.org

Development of Chiral Pyridine-Diamine Ligands

The pyridine-diamine scaffold is a valuable platform for the development of chiral ligands for asymmetric catalysis. diva-portal.orghkbu.edu.hk By introducing chirality into the ligand structure, it becomes possible to create metal complexes that catalyze reactions with high enantioselectivity.

Synthesis of these chiral ligands often employs a modular approach. diva-portal.org Chirality can be introduced via chiral diamines condensed with pyridine aldehydes or by using starting materials from the natural chiral pool. digitellinc.comresearchgate.net A notable class of chiral pyridine-containing ligands are the pyridine-bis(oxazolines), or PyBox ligands. These are tridentate ligands that form effective complexes with various metals for asymmetric catalysis, including nickel-catalyzed Negishi cross-couplings. nih.gov

Another strategy involves creating C₂-symmetric ligands, where two identical chiral units are attached to a pyridine backbone. This design principle can reduce the number of possible diastereomeric transition states in a catalytic reaction, often leading to higher enantioselectivity. nih.gov An example is the C₂-symmetric bis(imidazolidine)pyridine ligand (PyBidine), synthesized from 2,6-pyridyl aldehyde and a chiral diamine, which is effective in copper-catalyzed cycloaddition reactions. researchgate.net P,N,N-ligands incorporating a chiral ferrocenyl backbone have also been developed and successfully applied in manganese-catalyzed asymmetric hydroamination reactions. acs.org The development of new chiral pyridine units (CPUs) with rigid, fused-ring frameworks aims to solve the paradox between reactivity and stereoselectivity by minimizing steric hindrance near the metal center while controlling the broader chiral environment. nih.gov

| Chiral Ligand Type | Abbreviation/Name | Synthetic Strategy | Application in Asymmetric Catalysis | Reference |

|---|---|---|---|---|

| Pyridine-bis(oxazoline) | PyBox | Condensation of pyridine-2,6-dicarbonitrile (B1583803) with chiral amino alcohols. | Ni-catalyzed Negishi cross-couplings of allylic chlorides. | nih.gov |

| Bis(imidazolidine)pyridine | PyBidine | Condensation of 2,6-pyridyl aldehyde with a chiral diamine. | Cu-catalyzed endo-selective [3+2]-cycloaddition. | researchgate.net |

| Pyridyl Pyrrolidine | N/A | Modular synthesis from chiral precursors. | Pd-catalyzed allylic alkylation. | diva-portal.org |

| Ferrocenyl P,N,N-Ligand | N/A | Incorporation of a chiral ferrocene (B1249389) backbone with pyridine and phosphine (B1218219) moieties. | Mn-catalyzed asymmetric hydroamination of allylic alcohols. | acs.org |

| Fused-Ring Pyridine Unit | CPU | Rational design of a rigid [6-5-3] fused-ring framework. | Ni-catalyzed reductive additions and Ir-catalyzed C-H borylation. | nih.gov |

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of functionalized pyridine (B92270) derivatives is a cornerstone of medicinal and materials chemistry. researchgate.netnih.gov Future research will likely focus on moving beyond traditional multi-step synthetic routes, which can be inefficient and generate significant waste, toward more sustainable and atom-economical methods. nih.govnih.gov The development of green synthetic protocols for N2-(4-Methylbenzyl)pyridine-2,3-diamine is a key objective.

Conventional synthesis of the parent 2,3-diaminopyridine (B105623) often involves the reduction of 2-amino-3-nitropyridine (B1266227) using reagents like tin and hydrochloric acid or iron in acidified ethanol (B145695). chemicalbook.com A subsequent N-alkylation step would then be required. Emerging sustainable approaches, such as one-pot multicomponent reactions, microwave-assisted synthesis, and the use of green catalysts and solvents, offer promising alternatives. nih.govnih.govrsc.org For instance, a future methodology could involve the direct reductive amination of a 2-amino-3-nitropyridine precursor with 4-methylbenzaldehyde (B123495) or a direct amination of a 3-amino-2-halopyridine with 4-methylbenzylamine, potentially catalyzed by a recyclable, heterogeneous catalyst. google.com

| Parameter | Hypothetical Traditional Route | Proposed Sustainable Route |

|---|---|---|

| Starting Materials | 2-Amino-3-nitropyridine, 4-Methylbenzyl bromide | 3-Amino-2-chloropyridine (B31603), 4-Methylbenzylamine |

| Key Steps | 1. Nitration 2. Reduction (e.g., Sn/HCl) 3. Alkylation (e.g., NaH, DMF) | One-pot Buchwald-Hartwig amination or Nucleophilic Aromatic Substitution |

| Catalyst/Reagents | Stoichiometric reducing agents, strong bases | Pd-based catalyst or Copper catalyst, mild base |

| Solvent | Halogenated solvents, DMF | Ethanol, Water, or solvent-free conditions |

| Energy Input | Prolonged heating under reflux | Microwave irradiation for rapid heating |

| Advantages | Established procedures | Higher atom economy, reduced waste, shorter reaction times, improved safety profile. nih.gov |

Exploration of New Catalytic Applications for Complex Chemical Transformations

Pyridine-based ligands are ubiquitous in transition-metal catalysis due to their robust coordination properties and tunable electronic nature. nih.govnih.gov The this compound ligand is poised to be a highly effective scaffold for creating novel metal complexes. Its bidentate N,N'-chelation can form stable five-membered rings with metal centers, enhancing catalyst stability and activity. The 4-methylbenzyl substituent can be leveraged to modulate the steric environment around the metal, potentially inducing high selectivity in catalytic transformations.

Future research could focus on synthesizing and evaluating palladium, copper, rhodium, and yttrium complexes of this ligand. nih.gov These complexes could be screened for activity in a range of important organic reactions. For example, palladium complexes could be investigated as pre-catalysts for Suzuki-Miyaura and Heck cross-coupling reactions, where ligand properties are critical for catalytic efficiency. nih.gov Copper complexes incorporating this ligand could find use in atom transfer radical polymerization (ATRP) or C-N bond-forming reactions. rsc.org

| Potential Catalytic Application | Metal Center | Rationale and Potential Advantages |

|---|---|---|

| C-C Cross-Coupling (e.g., Suzuki, Heck) | Palladium (Pd) | The ligand can stabilize the Pd(0)/Pd(II) catalytic cycle. The benzyl (B1604629) group provides steric bulk that may enhance reductive elimination and regioselectivity. nih.gov |

| C-H Bond Functionalization/Activation | Rhodium (Rh), Yttrium (Y) | The pyridine nitrogen can act as a directing group to facilitate ortho-C–H activation, while the diamine moiety stabilizes the highly reactive metal center. nih.gov |

| Asymmetric Hydrogenation | Ruthenium (Ru), Iridium (Ir) | By introducing chirality to the benzyl group or creating a chiral-at-metal complex, this ligand framework could be adapted for enantioselective reductions. |

| Knoevenagel Condensation | Copper (Cu) | Heterogenized copper complexes on magnetic nanoparticles have shown high efficiency for condensation reactions, offering a recyclable catalytic system. rsc.org |

Advanced Materials Science Applications Beyond Traditional Coordination Polymers

The role of functional organic molecules as building blocks for advanced materials is a rapidly expanding field. This compound possesses two reactive amine functionalities, making it an ideal monomer for the synthesis of high-performance polymers such as polyimides or polyamides. Research into pyridine-containing diamines has already demonstrated their utility in creating polyimides with excellent thermal stability and conductivity, which can be further enhanced by creating composites with materials like hexagonal boron nitride. researchgate.net The incorporation of the N2-(4-methylbenzyl) unit could improve the processability and solubility of the resulting polymers while also enhancing their interfacial adhesion in composites.

Beyond polymerization, the ligand's strong chelating ability makes it a candidate for constructing novel coordination polymers and metal-organic frameworks (MOFs). These materials could exhibit interesting photoluminescent, electronic, or porous properties. For example, coordination to emissive metal ions like Cu(I) or Ag(I) could lead to new phosphorescent materials for use in organic light-emitting diodes (OLEDs) or chemical sensors. nih.gov

| Material Class | Potential Application | Key Structural Feature Utilized |

|---|---|---|

| High-Performance Polyimides | Thermally conductive films, aerospace components | The two amine groups for polymerization; the pyridine ring for thermal stability. researchgate.net |

| Coordination Polymers / MOFs | Gas storage, chemical separation, sensing | The N,N'-chelating site for forming extended network structures with metal nodes. |

| Luminescent Materials | OLEDs, fluorescent sensors | Complexation with emissive metal ions (e.g., Cu(I), Ag(I), Zn(II)) to create photophysically active materials. nih.govresearchgate.net |

| Functional Surface Coatings | Corrosion resistance, antimicrobial surfaces | The ability to coordinate to metal surfaces, forming a protective and functional self-assembled monolayer. |

Integrated Computational and Experimental Approaches for Rational Design and Discovery

The synergy between computational modeling and experimental synthesis is a powerful paradigm for accelerating scientific discovery. mdpi.com For a molecule like this compound, where empirical data is scarce, an integrated approach is particularly valuable. Density Functional Theory (DFT) can be employed to predict a wide range of properties before a single experiment is run. researchgate.net

Computational studies can elucidate the molecule's fundamental electronic structure, including the energies of its highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO), which are crucial for understanding its reactivity and optical properties. researchgate.net Furthermore, DFT can model the coordination of the ligand to various transition metals, predicting bond lengths, bond angles, and binding energies. mdpi.comresearchgate.net This information can guide the selection of the most promising metal partners for specific catalytic or material applications. Simulating reaction pathways can provide mechanistic insights into potential catalytic cycles, helping to optimize reaction conditions and catalyst design. This predictive power significantly reduces the experimental workload, allowing researchers to focus on the most promising candidates.

| Computational Prediction (DFT) | Experimental Validation | Objective |

|---|---|---|

| Molecular geometry and electronic structure (HOMO/LUMO) | X-ray crystallography, UV-Vis spectroscopy | To understand fundamental electronic properties and confirm predicted structure. researchgate.net |

| Coordination energies with various metal ions | Isothermal titration calorimetry, NMR titration | To quantify ligand-metal binding affinity and guide catalyst selection. mdpi.com |

| Vibrational frequencies (Calculated IR/Raman) | FT-IR and Raman spectroscopy | To aid in the characterization of the synthesized ligand and its metal complexes. |

| Catalytic reaction energy profiles | Kinetic studies, yield optimization, in-situ spectroscopy | To validate the proposed catalytic mechanism and rationally improve catalyst performance. nih.gov |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N2-(4-Methylbenzyl)pyridine-2,3-diamine?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, a related pyridine-2,3-diamine derivative was synthesized using K₂CO₃ in methanol/water under nitrogen, followed by column chromatography (94% yield) . Scaling reactions may require optimization of catalysts (e.g., Raney Ni/NaBH₄ for reductions) and reaction times (e.g., 12-hour stirring) to improve efficiency .

Q. How is the structural characterization of this compound performed?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and electronic environments (e.g., aromatic protons at δ 6.8–7.4 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formulas (e.g., [M+H]⁺ peaks with <2 ppm error) .

- X-ray Crystallography : Programs like SHELXL refine crystal structures, while ORTEP-3 generates thermal ellipsoid diagrams .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : Screening assays reveal potential anti-inflammatory and anti-cancer properties. For example, analogs with similar substitution patterns show moderate binding affinity to kinase targets (e.g., IC₅₀ = 1–10 µM) . Fungicidal activity against Fusarium species has also been observed in agar-based assays .

Advanced Research Questions

Q. How can researchers optimize synthetic yields when scaling up production of this compound?

- Methodological Answer :

- Catalyst Screening : Test alternatives to Raney Ni (e.g., Pd/C or PtO₂) for safer reductions .

- Solvent Systems : Explore polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.

- Purification : Use gradient elution in column chromatography (e.g., hexane/ethyl acetate) to resolve byproducts .

- Low-Yield Mitigation : A failed direct cyclization route (7% yield) highlights the need for stepwise synthesis .

Q. How do structural modifications influence the biological activity of pyridine-2,3-diamine derivatives?

- Methodological Answer :

- Substitution Patterns : Compare analogs with varying substituents (e.g., methoxy vs. methyl groups) using SAR tables:

| Compound | Biological Activity | Binding Affinity |

|---|---|---|

| N2-(4-Methoxybenzyl) analog | Anti-inflammatory | High |

| N2-Cyclohexyl analog | Enzyme inhibition | Moderate |

| Chlorinated derivative | Fungicidal | Low |

- Computational Modeling : Dock analogs into target protein active sites (e.g., COX-2 or CYP450) using software like AutoDock.

Q. What crystallographic software tools are recommended for analyzing this compound?

- Methodological Answer :

- SHELX Suite : SHELXL refines small-molecule structures, while SHELXD solves phases via direct methods .

- WinGX : Integrates ORTEP-3 for graphical representation and Mercury for packing diagrams .

- Validation : Check CIF files with PLATON to detect twinning or disorder .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Use identical cell lines (e.g., HEK293 or MCF-7) and positive controls (e.g., doxorubicin for cytotoxicity).

- Metabolic Stability Testing : Compare hepatic microsome half-lives (e.g., human vs. murine) to explain species-specific discrepancies .

- Structural Confirmation : Re-analyze disputed compounds via XRD or 2D NMR (e.g., NOESY for stereochemistry) .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., CHCl₃ or MeOH) .

- Spill Management : Neutralize acidic residues with NaHCO₃ and adsorb liquids with vermiculite .

- Storage : Keep in amber vials under nitrogen at –20°C to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.